molecular formula C9H8Cl2N6 B1677997 Nebidrazine CAS No. 55248-23-2

Nebidrazine

Cat. No.: B1677997
CAS No.: 55248-23-2
M. Wt: 271.10 g/mol
InChI Key: KHCYGOIWSWLPNL-YIXHJXPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nebidrazine involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the final product. The reaction conditions typically include:

    Step 1: Reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions.

    Step 2: Cyclization with cyanogen bromide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reflux: of 2,4-dichlorobenzaldehyde with hydrazine hydrate.

    Cyclization: with cyanogen bromide in industrial reactors.

    Purification: through crystallization and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nebidrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Halogen substitution reactions can occur, replacing chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives with varying functional groups.

Mechanism of Action

Nebidrazine exerts its effects through central alpha-autoreceptor stimulation. It induces hypotension and bradycardia by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nebidrazine

This compound’s distinct pharmacological profile and selective central mechanism make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

55248-23-2

Molecular Formula

C9H8Cl2N6

Molecular Weight

271.10 g/mol

IUPAC Name

3-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C9H8Cl2N6/c10-7-2-1-3-8(11)6(7)4-13-15-9-16-14-5-17(9)12/h1-5H,12H2,(H,15,16)/b13-4+

InChI Key

KHCYGOIWSWLPNL-YIXHJXPBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC2=NN=CN2N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC2=NN=CN2N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-3-(2,6-dichlorobenzylidenehydrazino)-1,2,4-triazole
FLA 136
FLA 136, monohydrochloride
FLA-136

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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